molecular formula C18H23N3O2S B11368365 Ethyl 1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

Ethyl 1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B11368365
M. Wt: 345.5 g/mol
InChI Key: JUNVORIVAJDYBV-UHFFFAOYSA-N
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Description

ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydrobenzothieno ring fused with a pyrimidine ring, and it is further functionalized with an ethyl ester and a piperidine carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, amines

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE can be compared with other thienopyrimidine derivatives:

  • ETHYL 5-AMINO-1-(2-METHYL-5,6,7,8-TETRAHYDRO: 1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXYLATE : This compound has a similar core structure but different functional groups, leading to variations in biological activity .

  • 2-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-3-ETHYL-5,6,7,8-TETRAHYDRO: 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : This derivative has additional substituents that can enhance its chemical reactivity and biological properties .

Uniqueness

The uniqueness of ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

ethyl 1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

InChI

InChI=1S/C18H23N3O2S/c1-2-23-18(22)12-7-9-21(10-8-12)16-15-13-5-3-4-6-14(13)24-17(15)20-11-19-16/h11-12H,2-10H2,1H3

InChI Key

JUNVORIVAJDYBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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